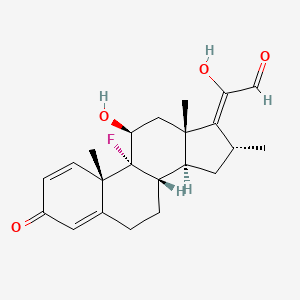

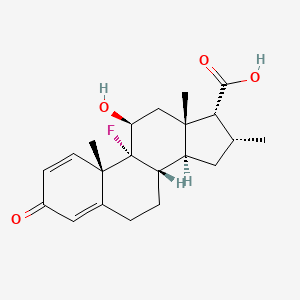

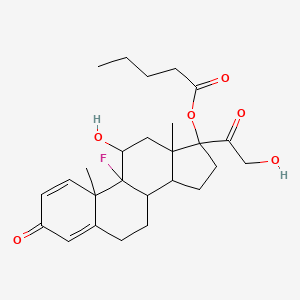

Betamethasone Valerate EP Impurity I

Vue d'ensemble

Description

Betamethasone Valerate EP Impurity I, also known as 9-Fluoro-11β,21-dihydroxy-3,20-dioxopregna-1,4-dien-17-yl pentanoate, is a chemical compound with the molecular formula C26H35FO6 . It has a molecular weight of 462.55 g/mol . This compound is soluble in methanol and is typically stored at temperatures between 2-8 °C .

Molecular Structure Analysis

The molecular structure of Betamethasone Valerate EP Impurity I is complex, with several functional groups. The InChI representation of the molecule is InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3 . The Canonical SMILES representation is CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)=O .

Physical And Chemical Properties Analysis

Betamethasone Valerate EP Impurity I has a molecular weight of 462.5 g/mol . It is soluble in methanol . The compound is typically stored at temperatures between 2-8 °C . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Applications De Recherche Scientifique

1. Analytical Techniques and Impurity Identification

Betamethasone valerate, a medium-potency corticosteroid, has been the focus of various analytical studies to identify and understand its impurities. One such study utilized LC-MS(n) in conjunction with mechanism-based stress studies to identify a process impurity in betamethasone 17-valerate drug substance. This approach was effective in elucidating unknown drug impurities, demonstrating the utility of advanced analytical techniques in pharmaceutical research (Li, Lin, & Rustum, 2008).

2. Development of Pharmaceutical Formulations

Research has been conducted on developing new formulations containing betamethasone valerate for various treatments, such as psoriasis. For instance, a study developed a new occlusive dressing formulation containing betamethasone valerate 0.1% for treating mild to moderate psoriasis, highlighting the drug's role in innovative therapeutic solutions (Pacifico, Daidone, & Peris, 2006).

3. Chromatographic Analysis for Counterfeit Drug Identification

Betamethasone and its related compounds, including betamethasone valerate, have been analyzed using liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS). This method is crucial in differentiating epimers and esterification products, proving useful in identifying counterfeit drugs (Arthur, Wolff, & Carrier, 2004).

4. Stability and Isomerization Studies in Cream Formulations

The stability of betamethasone valerate in various cream formulations has been a subject of research. One study explored the effect of different formulation factors on the isomerization rate of betamethasone valerate in a hydrophilic cream. It was found that the rate of isomerization depends significantly on the concentration of emulsifiers used in the cream formulation (Byrne, Wyraz, Velasco-Torrijos, & Reinhardt, 2017).

Mécanisme D'action

Target of Action

Betamethasone Valerate EP Impurity I, like its parent compound Betamethasone, primarily targets glucocorticoid receptors . These receptors are found in almost all tissues and cells in the body and play a crucial role in regulating a wide array of physiological processes, including immune response, metabolism, inflammation, and stress response .

Propriétés

IUPAC Name |

[9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQFKBZSMIPUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.